molecular formula C16H11N5OS B4615736 3-(4-methylphenyl)-7-(3-pyridinyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

3-(4-methylphenyl)-7-(3-pyridinyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

Cat. No. B4615736
M. Wt: 321.4 g/mol
InChI Key: BONVWKSYBXVXQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis The synthesis of thiadiazolo[2,3-c][1,2,4]triazines and similar heterocyclic compounds typically involves multi-step reactions that may include the condensation of different precursors, cyclization, and functionalization steps. A convenient synthesis approach involves starting from specific ethanones and reacting them with appropriate amines, halides, or other reagents to construct the thiadiazole, triazine, and pyridine moieties (Abdelhamid, Fahmi, & Baaiu, 2016). Elemental analysis, spectral data, and chemical transformation techniques are often used to elucidate the structures of the synthesized compounds.

Molecular Structure Analysis The molecular structure of 3-(4-Methylphenyl)-7-(3-pyridinyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one and related compounds is characterized by the presence of multiple heterocyclic rings, including thiadiazole, triazine, and pyridine rings. X-ray crystallography, NMR, and mass spectrometry are essential tools for determining the precise arrangement of atoms within these molecules and understanding the planarity, symmetry, and potential functional sites (Dinçer et al., 2005).

Chemical Reactions and Properties These compounds can undergo various chemical reactions, including cyclization, substitution, and coupling reactions, to modify their structure and introduce new functional groups. These reactions are pivotal for exploring the chemical properties and reactivity of the thiadiazolo[2,3-c][1,2,4]triazines, enabling their application in synthesizing derivatives with desired biological or physical properties. The ability to undergo diazotization and couple with active compounds allows for the synthesis of a wide range of derivatives (Attaby et al., 2006).

Scientific Research Applications

Synthesis and Biological Activities

  • A study by Castelino et al. (2014) synthesized a series of novel thiadiazolotriazin-4-ones, demonstrating moderate mosquito-larvicidal and antibacterial activities. Among these, specific derivatives showed high larvicidal activity against malaria vectors and broad-spectrum antibacterial activity against Gram-positive and Gram-negative species, indicating potential as drug candidates for bacterial pathogens Castelino et al., 2014.

  • Attaby et al. (2006) focused on synthesizing and evaluating the antiviral activity of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and its derivatives. The study explored the chemical reactivity of these compounds and assessed their cytotoxicity and effectiveness against HSV1 and HAV-MBB, demonstrating their potential as antiviral agents Attaby et al., 2006.

  • Mahmoud M. Abdelall (2009) reported the synthesis of various heterocyclic compounds incorporating pyrazolone moiety with potential as antimicrobial agents. This research highlighted the versatility of the compound's derivatives in creating effective antimicrobial substances Mahmoud M. Abdelall, 2009.

Antimicrobial and Insecticidal Properties

  • Ashok and Holla (2007) developed thiadiazolotriazinones carrying 4-methylthiobenzyl moieties, which were evaluated for their antibacterial and antifungal activities. The synthesized compounds displayed varying degrees of effectiveness against different microorganisms, suggesting their utility as antimicrobial agents Ashok & Holla, 2007.

  • A study by Holla et al. (2006) synthesized triazolothiadiazines and triazolothiadiazoles containing 6‐Chloropyridin‐3‐yl Methyl Moiety, which were screened for antibacterial and insecticidal activities. Some compounds exhibited notable efficacy, indicating their potential for agricultural and pharmaceutical applications Holla et al., 2006.

properties

IUPAC Name

3-(4-methylphenyl)-7-pyridin-3-yl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5OS/c1-10-4-6-11(7-5-10)13-15(22)21-16(19-18-13)23-14(20-21)12-3-2-8-17-9-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONVWKSYBXVXQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N(C2=O)N=C(S3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-methylphenyl)-7-(3-pyridinyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
Reactant of Route 2
Reactant of Route 2
3-(4-methylphenyl)-7-(3-pyridinyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
Reactant of Route 3
3-(4-methylphenyl)-7-(3-pyridinyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
Reactant of Route 4
Reactant of Route 4
3-(4-methylphenyl)-7-(3-pyridinyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
Reactant of Route 5
Reactant of Route 5
3-(4-methylphenyl)-7-(3-pyridinyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
Reactant of Route 6
Reactant of Route 6
3-(4-methylphenyl)-7-(3-pyridinyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

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